molecular formula C19H25N5 B15114839 N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B15114839
M. Wt: 323.4 g/mol
InChI Key: LKIVHWIIQKCSDG-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a cinnoline ring fused with a piperidine ring and a pyridine ring. The presence of these rings makes the compound highly versatile and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the cinnoline and piperidine intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the cinnoline ring. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Finally, the pyridine ring is attached using a coupling reaction, and the methyl group is introduced via methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis. Additionally, advanced purification techniques like chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(5,6,7,8-tetrahydroquinolin-3-yl)piperidin-4-yl]pyridin-2-amine
  • N-methyl-N-[1-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidin-4-yl]pyridin-2-amine
  • N-methyl-N-[1-(5,6,7,8-tetrahydrobenzocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine

Uniqueness

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine is unique due to the specific arrangement of its cinnoline, piperidine, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C19H25N5/c1-23(18-8-4-5-11-20-18)16-9-12-24(13-10-16)19-14-15-6-2-3-7-17(15)21-22-19/h4-5,8,11,14,16H,2-3,6-7,9-10,12-13H2,1H3

InChI Key

LKIVHWIIQKCSDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NN=C3CCCCC3=C2)C4=CC=CC=N4

Origin of Product

United States

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